5-Chloropyrimidine-2-sulfonyl chloride
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Overview
Description
5-Chloropyrimidine-2-sulfonyl chloride is a chemical compound with the molecular formula C4H2Cl2N2O2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes, particularly in the formation of sulfonamides and other derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropyrimidine-2-sulfonyl chloride typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of pyrimidine with sulfuryl chloride (SO2Cl2) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using advanced equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-Chloropyrimidine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonyl derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.
Reduction: It can be reduced to form 5-chloropyrimidine-2-sulfonamide under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Common solvents include dichloromethane, acetonitrile, and tetrahydrofuran.
Catalysts: Lewis acids or bases may be used to facilitate certain reactions.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonyl Derivatives: Formed by reaction with thiols.
Scientific Research Applications
5-Chloropyrimidine-2-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloropyrimidine-2-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical synthesis processes to form sulfonamide and sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloropyrimidine-5-sulfonyl chloride
- 4-Chloropyrimidine-2-sulfonyl chloride
- 3-Chloropyrimidine-5-sulfonyl chloride
Uniqueness
5-Chloropyrimidine-2-sulfonyl chloride is unique due to its specific substitution pattern, which influences its reactivity and the types of derivatives it can form. Compared to other chloropyrimidine sulfonyl chlorides, it may offer distinct advantages in certain synthetic applications due to its position-specific reactivity.
Properties
IUPAC Name |
5-chloropyrimidine-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2O2S/c5-3-1-7-4(8-2-3)11(6,9)10/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOMPXXULGLMRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)S(=O)(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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